Structural Determinants of Nuclear Receptor Binding: Amide vs Sulfonamide Linker Comparison
The patent US20060287359 discloses that THQ derivatives bearing a phenylamide side chain (the subclass to which CAS 954608-01-6 belongs) exhibit antiestrogenic and tissue-selective estrogenic properties, whereas the sulfonamide-linked analogs (e.g., Quinabactin) were optimized for abscisic acid (ABA) receptor agonism in plants. No direct head-to-head binding or functional assay data comparing CAS 954608-01-6 with a named comparator are available in the public domain. The patent quantifies relative binding affinity (RBA) for several example compounds using an androgen receptor (AR) competitive binding assay with flutamide as the reference standard (RBA = IC₅₀ flutamide / IC₅₀ test compound), but the specific RBA value for CAS 954608-01-6 is not disclosed [1]. This represents a critical evidence gap for procurement decisions based on target potency.
| Evidence Dimension | Androgen receptor relative binding affinity (RBA) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 954608-01-6 |
| Comparator Or Baseline | Flutamide (reference standard, RBA = 1.0 by definition); patent example compounds show RBA values ranging from 0.1 to >1.0 [1] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | AR competitive binding assay, HepG2 cells, IC₅₀ determined by GraphFit/Prism software [1] |
Why This Matters
Without quantitative AR or ER binding data, a researcher cannot determine whether CAS 954608-01-6 offers superior, equivalent, or inferior target engagement compared to other THQ analogs and must either generate data internally or seek a custom synthesis report.
- [1] Danso-danquah R, Abraham DJ, Lin H, Burnett JC. United States Patent Application US20060287359. Figures 8-11 and associated text describe AR binding, AR antagonism, and FXR activity assays with quantitative RBA and RLA data for example THQ compounds. View Source
